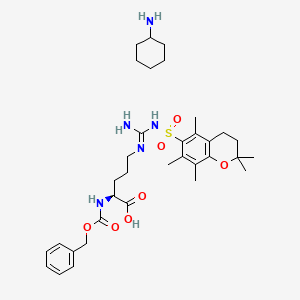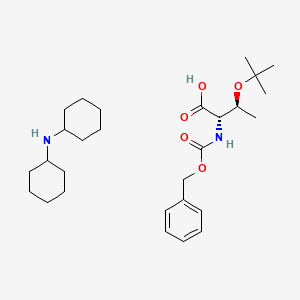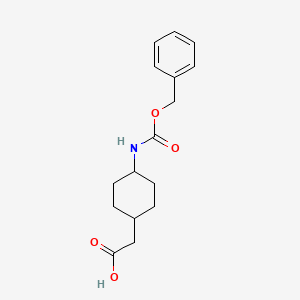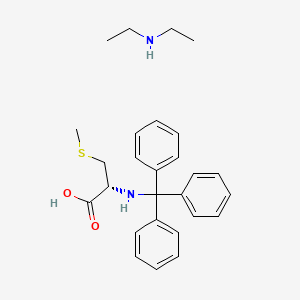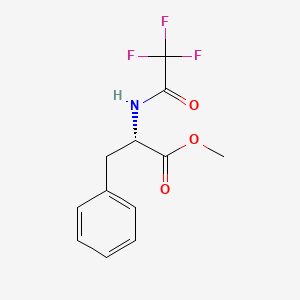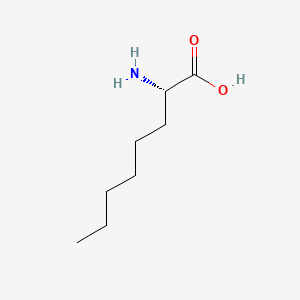
H-Tle-OtBu
Übersicht
Beschreibung
Tert-butyl 3-methyl-L-valinate: is a chemical compound belonging to the class of amino acid derivatives. It is commonly used as a building block in the synthesis of various biologically active molecules. This compound is particularly significant in medicinal chemistry and organic synthesis due to its role in forming β-unsaturated ketones .
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl 3-methyl-L-valinate is used as a linker in the synthesis of asymmetric molecules, particularly β-unsaturated ketones, which are crucial in medicinal chemistry .
Biology and Medicine: The compound is employed in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Wirkmechanismus
Target of Action
H-Tle-OtBu, also known as tert-butyl (2S)-2-amino-3,3-dimethylbutanoate or tert-butyl 3-methyl-L-valinate, is a complex compound with a variety of potential targets. It is often used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the specific proteins or enzymes that these ADCs or PROTACs are designed to interact with.
Mode of Action
The mode of action of this compound is primarily through its role as a linker in the formation of ADCs and PROTACs . As a non-cleavable linker, it forms a stable bond between the antibody or PROTAC and the drug molecule, allowing the drug to be specifically delivered to cells expressing the target antigen . The exact interaction with its targets would depend on the specific ADC or PROTAC it is part of.
Biochemische Analyse
Biochemical Properties
tert-Butyl 3-methyl-L-valinate: plays a significant role in biochemical reactions, particularly in the synthesis of β-unsaturated ketones, which are important for medicinal chemistry and organic synthesis . The compound interacts with various enzymes and proteins, including those involved in amino acid metabolism. For instance, it has been shown to undergo irreversible oxidation with multinuclear and intramolecular hydrogen, as well as nonpolar solvents . Additionally, tert-butyl 3-methyl-L-valinate reacts with amino acids under the influence of protonation or acid catalysts, forming conjugates that can be studied using electrochemical methods .
Cellular Effects
The effects of tert-butyl 3-methyl-L-valinate on various types of cells and cellular processes are diverse. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that tert-butyl 3-methyl-L-valinate can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . These effects can have significant implications for cellular health and function, particularly in the context of metabolic disorders and other diseases.
Molecular Mechanism
At the molecular level, tert-butyl 3-methyl-L-valinate exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific context and target enzyme . The compound’s unique structure allows it to interact with specific binding sites on enzymes and other proteins, leading to changes in their activity and function. Additionally, tert-butyl 3-methyl-L-valinate can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 3-methyl-L-valinate can change over time due to factors such as stability and degradation. The compound’s stability is influenced by various environmental conditions, including temperature, pH, and the presence of other chemicals . Over time, tert-butyl 3-methyl-L-valinate may degrade into other compounds, which can have different effects on cellular function. Long-term studies have shown that the compound can have lasting impacts on cellular health, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of tert-butyl 3-methyl-L-valinate vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on metabolic pathways and cellular function . At higher doses, tert-butyl 3-methyl-L-valinate can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . These threshold effects are important to consider when designing experiments and interpreting results in animal studies.
Metabolic Pathways
tert-Butyl 3-methyl-L-valinate: is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in amino acid metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular function and health . For example, it has been shown to undergo oxidative N-dealkylation, a process that involves the removal of an alkyl group from the molecule . This reaction is catalyzed by specific enzymes and can have significant implications for the compound’s activity and function.
Transport and Distribution
Within cells and tissues, tert-butyl 3-methyl-L-valinate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of tert-butyl 3-methyl-L-valinate is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with other biomolecules and its overall impact on cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tert-butyl 3-methyl-L-valinate can be synthesized from L-valine and tert-butanol in the presence of hydrochloric acid. The reaction typically involves the esterification of L-valine with tert-butanol under acidic conditions .
Industrial Production Methods: In industrial settings, the production of tert-butyl (2S)-2-amino-3,3-dimethylbutanoate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 3-methyl-L-valinate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Multinuclear and intramolecular hydrogen, nonpolar solvents.
Substitution: Protonation or acid catalysts.
Major Products Formed:
Vergleich Mit ähnlichen Verbindungen
- (2S)-2-amino-3-methyl-butyric acid tert-butyl ester
- (S)-2-Amino-3-methylbutanoic acid tert-butyl ester
- (S)-Valine tert-butyl ester
- (S)-tert-Butyl 2-amino-3-methylbutanoate
Uniqueness: Tert-butyl 3-methyl-L-valinate is unique due to its specific role as a linker in the synthesis of β-unsaturated ketones and its applications in ADCs and PROTACs. Its stability and ability to form specific bonds make it a valuable compound in medicinal chemistry and targeted drug delivery .
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-amino-3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-9(2,3)7(11)8(12)13-10(4,5)6/h7H,11H2,1-6H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZORTGLYQDNMF-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460127 | |
| Record name | tert-butyl 3-methyl-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61169-85-5 | |
| Record name | tert-butyl 3-methyl-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


